molecular formula C10H11ClFN3 B3047712 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride CAS No. 1432029-11-2

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride

Cat. No. B3047712
CAS RN: 1432029-11-2
M. Wt: 227.66
InChI Key: GGZBWQGIOUGZBJ-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C10H10FN3 . It is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is also predicted to have a pKa value of 14.33±0.10 .

Scientific Research Applications

  • Analgesic and Anti-Inflammatory Activities : Pyrazole derivatives have demonstrated significant analgesic and anti-inflammatory effects in various models. For instance, a study on a new pyrazole derivative highlighted its ability to reduce abdominal writhing and inflammatory pain in animal models without showing antinociceptive effects in the tail flick test. Additionally, it reduced carrageenan-induced paw edema and cell migration, indicating anti-inflammatory properties (Oliveira et al., 2017).

  • Vasorelaxant Effects : The same pyrazole derivative also exhibited vasorelaxant effects, which were modulated by various inhibitors, suggesting the involvement of the NO/cGMP pathway and K+ channels. This indicates a potential mechanism for its vasorelaxant action (Oliveira et al., 2017).

  • Serotonergic System Modulation : Another study on a cannabinoid CB(1) receptor antagonist highlighted its ability to increase norepinephrine outflow in the rat anterior hypothalamus, suggesting a potential role in modulating the serotonergic system and its pharmacological actions (Tzavara et al., 2001).

  • Antipsychotic-Like Properties : A study on (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones revealed antipsychotic-like profiles in behavioral tests without binding to dopamine receptors in vitro, suggesting a nondopaminergic mechanism of action. This unique pharmacology presents a novel avenue for antipsychotic drug development (Wise et al., 1986).

  • Neuroprotective and Neuropathic Pain Modulation : Compounds structurally related to 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride have also shown potential in modulating neuropathic pain and exerting neuroprotective effects. For instance, high-efficacy 5-HT1A receptor activation by certain agonists has demonstrated a curative-like action on allodynia in rat models, suggesting a new mechanism for central analgesia and potential application in treating neuropathic pain (Colpaert et al., 2004).

Mechanism of Action

“5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride” is a potent inhibitor of the glucose transporter GLUT1 . It inhibits glucose uptake by cells, which can have significant implications in various biological contexts .

properties

IUPAC Name

5-fluoro-2-(4-methylpyrazol-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c1-7-5-13-14(6-7)10-3-2-8(11)4-9(10)12;/h2-6H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBWQGIOUGZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1432029-11-2
Record name Benzenamine, 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432029-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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